molecular formula C15H22O2 B1148718 9-Oxoageraphorone CAS No. 105181-06-4

9-Oxoageraphorone

Cat. No. B1148718
CAS RN: 105181-06-4
M. Wt: 234.33398
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Oxoageraphorone is a compound with the molecular formula C15H22O2 and a molecular weight of 234.3 g/mol . It is a powder in physical form . It is found in the herbs of Eupatorium adenophorum . It has strong acaricidal activity against P. cuniculi in vitro and also exhibits high insecticidal effects .


Physical And Chemical Properties Analysis

9-Oxoageraphorone is a powder . It has a molecular weight of 234.3 g/mol and a molecular formula of C15H22O2 . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .

Scientific Research Applications

Antimicrobial Activity

9-Oxoageraphorone has been evaluated for its antimicrobial activity against soil-borne pathogens . It exhibits moderate bactericidal activity against strains of Ralstonia solanacearum .

Antifungal Activity

This compound has strong toxicity against several pathogenic fungi, including Fusarium oxysporum, Bipolaris sorokiniana, Fusarium proliferatum, and Alternaria tenuissima . The median lethal concentrations range from 0.476 to 0.357 mg ml −1 after 4 days incubation on potato dextrose agar medium .

Effect on Fungal Morphogenesis

9-Oxoageraphorone affects the growth and morphogenesis of fungi at the scanning electron microscopy level . Changes observed include fungal cell wall shrinkage, loss of conidia, formation of short branches in F. oxysporum and F. proliferatum, collapse, broken cell walls, and increased hyphae diameter in A. tenuissima .

Inhibition of Spore Germination

The compound is effective in inhibiting spore germination of Fusarium species . This suggests that 9-Oxoageraphorone could be a potential candidate as a phytotherapeutic agent for soil-borne fungal diseases .

Immunotoxicity Assessment

Cadinene sesquiterpenes like 9-Oxoageraphorone have been evaluated for their immunotoxicity . However, the specific effects of 9-Oxoageraphorone on the immune system are not detailed in the available literature.

Potential Uses in Various Fields

9-Oxoageraphorone has potential uses in various fields such as reference standards, pharmacological research, food and cosmetic research, synthetic precursor compounds, and active pharmaceutical intermediates (API) & fine chemicals .

Safety and Hazards

The safety data sheet for 9-Oxoageraphorone suggests that it should be handled with care to avoid contact with skin and eyes, and to avoid breathing in dust, gas, or vapors . It is recommended to use personal protective equipment, ensure adequate ventilation, and keep away from sources of ignition .

Mechanism of Action

Target of Action

9-Oxoageraphorone, a cadinene sesquiterpene , has been found to exhibit antimicrobial activity against various strains of bacteria and fungi . The primary targets of 9-Oxoageraphorone are pathogenic fungi such as Fusarium oxysporum, Bipolaris sorokiniana, Fusarium proliferatum, and Alternaria tenuissima . These fungi are responsible for various plant diseases, and their inhibition can help in the management of these diseases .

Mode of Action

The mode of action of 9-Oxoageraphorone involves interaction with the cell walls of the target fungi . The compound causes significant changes in the morphology of the fungi, leading to cell wall shrinkage, loss of conidia, formation of short branches, collapse, broken cell walls, and increased hyphae diameter . These changes disrupt the normal functioning of the fungi, thereby inhibiting their growth .

Biochemical Pathways

9-Oxoageraphorone affects several biochemical pathways. It has been found to influence the Ras signaling, Phospholipase D signaling, and MAPK signaling pathways by regulating EGFR, PDGFRB, KIT, and other targets . These pathways play crucial roles in cell proliferation, differentiation, and survival .

Pharmacokinetics

It’s known that most terpenes, including 9-oxoageraphorone, can easily enter the human body by oral absorption, penetration through the skin, or inhalation . This leads to measurable blood concentrations . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 9-Oxoageraphorone.

Result of Action

The result of the action of 9-Oxoageraphorone is the inhibition of the growth of the target fungi . This is achieved through the disruption of the normal functioning of the fungi, leading to their death . Additionally, 9-Oxoageraphorone has been found to induce liver inflammatory damage by activating the EGFR expression and Ras/Raf/MEK/ERK signaling pathways .

Action Environment

The action of 9-Oxoageraphorone can be influenced by various environmental factors. For instance, the compound’s antimicrobial activity was evaluated against soil-borne pathogens , suggesting that the soil environment could influence its efficacy.

properties

IUPAC Name

(1S,4R,4aS,8aR)-4,7-dimethyl-1-propan-2-yl-1,3,4,4a,5,8a-hexahydronaphthalene-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2/c1-8(2)15-12-5-10(4)13(16)7-11(12)9(3)6-14(15)17/h5,8-9,11-12,15H,6-7H2,1-4H3/t9-,11+,12+,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUTPLKRCZNTUMR-ZFVXVEAMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C(C2C1CC(=O)C(=C2)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(=O)[C@H]([C@@H]2[C@H]1CC(=O)C(=C2)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501019936
Record name 9-Oxoageraphorone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501019936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Oxoageraphorone

CAS RN

105181-06-4
Record name 9-Oxoageraphorone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501019936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: Has 9-Oxoageraphorone demonstrated any toxicity?

A2: While 9-Oxoageraphorone itself hasn't been extensively studied for toxicity, research on cadinene sesquiterpenes from Eupatorium adenophora, including a closely related compound 2-deoxo-2-(acetyloxy)-9-oxoageraphorone, revealed potential toxicity in mice. [] This highlights the need for further investigation into the safety profile of 9-Oxoageraphorone.

Q2: What are the structural characteristics of 9-Oxoageraphorone?

A3: Although the provided research papers don't explicitly state the molecular formula and weight of 9-Oxoageraphorone, they mention the use of extensive NMR (Nuclear Magnetic Resonance) spectroscopy for structural elucidation. [] Detailed spectroscopic data, including 1D and 2D NMR, were crucial in determining its structure as a cadinene derivative.

Q3: What analytical techniques have been used to characterize and quantify 9-Oxoageraphorone?

A5: While not explicitly stated for 9-Oxoageraphorone, the research indicates the utilization of various chromatographic techniques, including column chromatography, for the isolation and purification of compounds from Ageratina adenophora. [] Additionally, the use of spectroscopic methods like NMR is highlighted for structural characterization. [] These techniques are likely employed for the analysis and quantification of 9-Oxoageraphorone as well.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.